molecular formula C23H21ClO8 B11129377 methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Cat. No.: B11129377
M. Wt: 460.9 g/mol
InChI Key: KISORVIWKJIYHD-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C23H21ClO8 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its various biological activities, including anticancer, antimicrobial, and antioxidant properties.

Structural Characteristics

The compound's molecular formula is C14H13ClO5C_{14}H_{13}ClO_5 with a molecular weight of approximately 296.7 g/mol. The structure features a chromenone core substituted with a chloro and methoxy group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H13ClO5C_{14}H_{13}ClO_5
Molecular Weight296.7 g/mol
CAS Number1092333-78-2
MDL NumberMFCD13969080

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials like chromenones and methoxy-substituted phenyl compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values less than 10 µM in MCF-7 cells, indicating potent activity against this cell line.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its antioxidant capacity. It demonstrated significant free radical scavenging activity in DPPH assays:

  • DPPH Scavenging Activity : Approximately 85% at a concentration of 50 µg/mL.

This antioxidant activity is attributed to the presence of methoxy groups in its structure, which enhance electron donation capabilities.

Case Studies

  • Study on Anticancer Effects : A recent publication documented the effects of this compound on apoptosis in breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that the compound significantly increased the percentage of early apoptotic cells compared to control groups.
  • Antimicrobial Efficacy : Another research effort evaluated the antibacterial effects against multi-drug resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth more effectively than conventional antibiotics.

Properties

Molecular Formula

C23H21ClO8

Molecular Weight

460.9 g/mol

IUPAC Name

methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C23H21ClO8/c1-28-18-6-5-12(7-21(18)30-3)17(25)9-15(23(27)31-4)13-10-22(26)32-19-11-20(29-2)16(24)8-14(13)19/h5-8,10-11,15H,9H2,1-4H3

InChI Key

KISORVIWKJIYHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC)C(=O)OC)OC

Origin of Product

United States

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